molecular formula C13H14N2O4 B8603786 Tert-butyl 4-ethynyl-2-nitrophenylcarbamate

Tert-butyl 4-ethynyl-2-nitrophenylcarbamate

Cat. No.: B8603786
M. Wt: 262.26 g/mol
InChI Key: XMYXDMJZHVRYKZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-ethynyl-2-nitrophenylcarbamate is an organic compound that features a unique combination of functional groups, including an ethynyl group, a nitro group, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-ethynyl-2-nitrophenylcarbamate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable phenyl precursor to introduce the nitro group. The final step involves the formation of the carbamate ester by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-ethynyl-2-nitrophenylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Strong nucleophiles such as sodium amide (NaNH2).

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Reduction: 4-Ethynyl-2-amino-phenyl-carbamic acid tert.-butyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-Ethynyl-2-nitrophenol and tert-butyl alcohol.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl carbamate: Similar structure but lacks the ethynyl group.

    2-Ethynylphenyl carbamate: Similar structure but lacks the nitro group.

    4-Ethynyl-2-nitroaniline: Similar structure but lacks the carbamate ester.

Uniqueness

Tert-butyl 4-ethynyl-2-nitrophenylcarbamate is unique due to the presence of all three functional groups (ethynyl, nitro, and carbamate ester) in a single molecule.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

tert-butyl N-(4-ethynyl-2-nitrophenyl)carbamate

InChI

InChI=1S/C13H14N2O4/c1-5-9-6-7-10(11(8-9)15(17)18)14-12(16)19-13(2,3)4/h1,6-8H,2-4H3,(H,14,16)

InChI Key

XMYXDMJZHVRYKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C#C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (2-nitro-4-trimethylsilanylethynyl-phenyl)-carbamic acid tert.-butyl ester (Example F1) (3.54 g, 10.6 mmol) in MeOH (10 mL) and THF (20 mL) at 0° C. was added 1N NaOH (13 mL) and stirring was continued at 23° C. for 30 min. Poured into cold 5% citric acid, extracted with EtOAc (300 mL), washed with sat. NaHCO3-sol. and brine, dried over MgSO4. Removal of the solvent in vacuum left a dark brown oil, which was purified by silica gel column chromatography with hexane/EtOAc 19:1. Obtained as a yellow solid (2.4 g).
Name
(2-nitro-4-trimethylsilanylethynyl-phenyl)-carbamic acid tert.-butyl ester
Quantity
3.54 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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